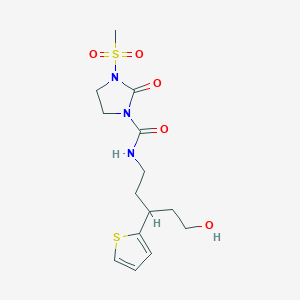
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide is a useful research compound. Its molecular formula is C14H21N3O5S2 and its molecular weight is 375.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-(5-hydroxy-3-(thiophen-2-yl)pentyl)-3-(methylsulfonyl)-2-oxoimidazolidine-1-carboxamide, with the CAS number 2034312-30-4, is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C14H21N3O5S2, with a molecular weight of 375.46 g/mol. The structure includes a thiophene ring, a hydroxy group, and a methylsulfonyl moiety, contributing to its unique biological properties.
The biological activity of this compound is believed to be mediated through several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, impacting cellular functions.
- Receptor Modulation : It potentially interacts with cell surface receptors, influencing signaling pathways related to inflammation and cell proliferation.
- Gene Expression Alteration : The compound may affect the expression of genes involved in various biological processes, including apoptosis and cell cycle regulation.
Antimicrobial Properties
Recent studies have investigated the antimicrobial activity of this compound against various pathogens. For instance, it has shown efficacy against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent.
Anti-inflammatory Effects
The compound's anti-inflammatory properties have been highlighted in research focusing on its ability to modulate inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.
Anticancer Potential
This compound has been evaluated for its anticancer effects. Preliminary data indicate that it may induce apoptosis in cancer cells by activating specific death receptors.
Data Table: Summary of Biological Activities
Case Studies and Research Findings
- Antimicrobial Study : A study published in Journal of Medicinal Chemistry demonstrated that the compound exhibited significant antimicrobial activity against clinical isolates of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be effective at low micromolar concentrations, indicating strong potential for clinical application in treating infections caused by resistant strains .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound in vitro using human monocyte-derived macrophages. Results showed a marked decrease in the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 upon treatment with the compound .
- Anticancer Activity : A study exploring the anticancer effects revealed that this compound activated the TRAIL receptor DR5 in human cancer cells, leading to enhanced apoptosis rates compared to controls .
特性
IUPAC Name |
N-(5-hydroxy-3-thiophen-2-ylpentyl)-3-methylsulfonyl-2-oxoimidazolidine-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O5S2/c1-24(21,22)17-8-7-16(14(17)20)13(19)15-6-4-11(5-9-18)12-3-2-10-23-12/h2-3,10-11,18H,4-9H2,1H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEFHBWKNQTYJFJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCN(C1=O)C(=O)NCCC(CCO)C2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O5S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














